



Application of Oxcarbazepine-d4 in therapeutic drug monitoring.

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Compound of Interest				
Compound Name:	Oxcarbazepine-d4			
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Application of Oxcarbazepine-d4 in Therapeutic Drug Monitoring

Application Notes and Protocols for Researchers, Scientists, and Drug Development **Professionals**

Introduction

Oxcarbazepine is an antiepileptic drug used in the management of partial seizures. It is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10monohydroxy metabolite (MHD), also known as licarbazepine. The therapeutic effect of oxcarbazepine is primarily attributed to MHD. Therapeutic Drug Monitoring (TDM) of oxcarbazepine focuses on the quantification of MHD in serum or plasma to ensure optimal drug exposure, minimize toxicity, and personalize dosage regimens. While routine TDM for oxcarbazepine is not always considered necessary, it can be valuable in specific clinical situations such as pregnancy, renal insufficiency, or when assessing drug interactions and patient compliance.[1]

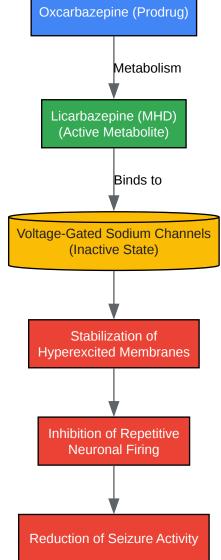
Oxcarbazepine-d4, a deuterated analog of oxcarbazepine, serves as an ideal internal standard (IS) for the quantification of oxcarbazepine and its active metabolite, licarbazepine (MHD), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar physicochemical properties to the analyte but distinct mass ensure accurate and precise measurement by correcting for variations during sample preparation and analysis.



Mechanism of Action

Oxcarbazepine and its active metabolite, MHD, exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels in the brain. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses. By binding to the inactive state of these channels, they prolong the refractory period, thereby dampening the excessive neuronal activity that leads to seizures.

Oxcarbazepine Mechanism of Action Oxcarbazepine (Prodrug)





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Mechanism of Action of Oxcarbazepine.

Experimental Protocols

Protocol 1: Quantification of Oxcarbazepine and Licarbazepine (MHD) in Human Serum by LC-MS/MS

This protocol describes a rapid and sensitive method for the simultaneous quantification of oxcarbazepine and its active metabolite, licarbazepine (MHD), in human serum using **Oxcarbazepine-d4** as an internal standard.

- 1. Materials and Reagents
- Oxcarbazepine, Licarbazepine (MHD), and Oxcarbazepine-d4 reference standards
- · HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human serum (drug-free for calibration standards and quality controls)
- Microcentrifuge tubes
- Analytical balance
- Volumetric flasks and pipettes
- 2. Instrumentation
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- 3. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of oxcarbazepine, MHD, and
 Oxcarbazepine-d4 in methanol.

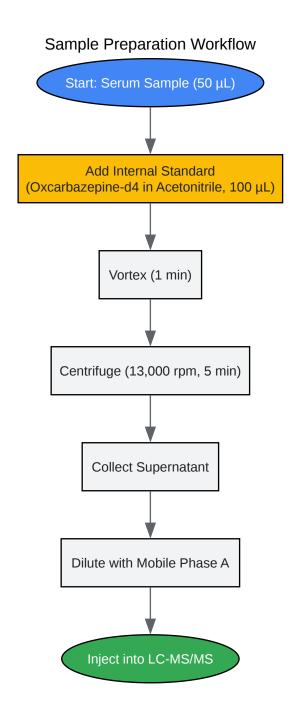
Methodological & Application





- Working Standard Solutions: Prepare serial dilutions of oxcarbazepine and MHD stock solutions in methanol:water (50:50, v/v) to create calibration standards.
- Internal Standard (IS) Working Solution: Dilute the Oxcarbazepine-d4 stock solution with methanol to a suitable concentration (e.g., 5 μg/mL).[2]
- 4. Sample Preparation (Protein Precipitation)
- Pipette 50 μL of serum sample, calibration standard, or quality control into a microcentrifuge tube.
- Add 100 μL of the internal standard working solution (Oxcarbazepine-d4 in acetonitrile or methanol) to each tube.[3]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and dilute with an appropriate volume of mobile phase A or water for analysis.[3][4]





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Sample preparation workflow.

5. LC-MS/MS Conditions



Parameter	Condition 1[2]	Condition 2[5]
LC System	Waters Acquity UPLC	Shimadzu HPLC
Column	Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 μm)	Synergi Hydro-RP (2.0 x 50 mm, 4 μm)
Mobile Phase A	0.1% Formic acid in Water	0.1% Formic acid in Water
Mobile Phase B	Methanol	Acetonitrile
Flow Rate	0.35 mL/min	0.5 mL/min
Elution	Isocratic (50:50, A:B)	Gradient
Injection Volume	2 μL	5 μL
Column Temperature	Ambient	40°C
MS System	Triple Quadrupole Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)
MRM Transitions		
Oxcarbazepine	m/z 253.2 → 208.1	m/z 253.1 → 180.2
Licarbazepine (MHD)	m/z 255.2 → 237.1	m/z 255.1 → 192.2
Oxcarbazepine-d4 (IS)	m/z 257.2 → 212.1	m/z 257.2 → 184.2

6. Data Analysis

- Quantify the peak areas of oxcarbazepine, MHD, and the internal standard (Oxcarbazepined4).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.



• Determine the concentration of oxcarbazepine and MHD in the unknown samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters from various LC-MS/MS methods for the quantification of oxcarbazepine and licarbazepine (MHD) using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

Analyte	Matrix	Calibration Range (ng/mL)	Correlation Coefficient (r²)	Reference
Oxcarbazepine	Serum	25 - 1600	> 0.99	[2]
Licarbazepine (MHD)	Serum	500 - 32,000	> 0.99	[2]
Oxcarbazepine	Plasma	20 - 10,000	Not Reported	[5]
Licarbazepine (MHD)	Plasma	100 - 50,000	Not Reported	[5]

Table 2: Precision and Accuracy



Analyte	Matrix	QC Level	Precision (%CV)	Accuracy (%RE)	Reference
Oxcarbazepin e	Serum	Low	< 10.5	-6.8 to 10.5	[2]
Mid	< 10.5	-6.8 to 10.5	[2]		
High	< 10.5	-6.8 to 10.5	[2]	_	
Licarbazepin e (MHD)	Serum	Low	< 10.5	-6.8 to 10.5	[2]
Mid	< 10.5	-6.8 to 10.5	[2]		
High	< 10.5	-6.8 to 10.5	[2]	_	
Oxcarbazepin e	Plasma	All	< 15	Within ±15%	[5]
Licarbazepin e (MHD)	Plasma	All	< 15	Within ±15%	[5]

Table 3: Recovery

Analyte	Matrix	QC Level	Recovery (%)	Reference
Oxcarbazepine	Serum	Low	92.1 ± 14.9	[2]
Mid	112.1 ± 11.5	[2]		
High	104.4 ± 3.6	[2]	_	
Licarbazepine (MHD)	Serum	Low	91.6 ± 4.8	[2]
Mid	93.0 ± 4.2	[2]		
High	105.0 ± 8.2	[2]		

Conclusion



The use of **Oxcarbazepine-d4** as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of oxcarbazepine and its active metabolite, licarbazepine. The detailed protocols and compiled quantitative data presented in these application notes offer a comprehensive guide for researchers and clinicians to implement and validate this analytical technique in their laboratories. Accurate TDM of oxcarbazepine can aid in optimizing patient therapy, thereby improving seizure control and minimizing adverse effects.

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